1-(4-Tert-butylphenyl)sulfonylpyrrolidine
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Overview
Description
1-(4-Tert-butylphenyl)sulfonylpyrrolidine is a compound that features a pyrrolidine ring substituted with a 4-tert-butylphenylsulfonyl group. The pyrrolidine ring is a five-membered nitrogen-containing heterocycle, which is widely used in medicinal chemistry due to its versatile biological activities . The tert-butylphenylsulfonyl group adds steric bulk and electronic effects, which can influence the compound’s reactivity and interactions with biological targets.
Preparation Methods
The synthesis of 1-(4-tert-butylphenylsulfonyl)pyrrolidine typically involves the functionalization of a preformed pyrrolidine ring. One common method is the reaction of pyrrolidine with 4-tert-butylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
1-(4-Tert-butylphenyl)sulfonylpyrrolidine can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced under specific conditions to remove the sulfonyl group.
Substitution: The pyrrolidine ring can undergo nucleophilic substitution reactions, especially at the nitrogen atom. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(4-Tert-butylphenyl)sulfonylpyrrolidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a lead compound in drug discovery programs aimed at developing new therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-tert-butylphenylsulfonyl)pyrrolidine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, influencing their function. The pyrrolidine ring can interact with enzymes and receptors, modulating their activity. These interactions can affect various biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
1-(4-Tert-butylphenyl)sulfonylpyrrolidine can be compared with other pyrrolidine derivatives, such as:
Pyrrolidine-2-one: Known for its use in pharmaceuticals as a precursor to various drugs.
Pyrrolidine-2,5-diones: Studied for their anticonvulsant and anti-inflammatory properties.
Prolinol: Used in asymmetric synthesis as a chiral auxiliary. The uniqueness of 1-(4-tert-butylphenylsulfonyl)pyrrolidine lies in its specific substitution pattern, which imparts distinct steric and electronic properties, making it valuable in specific applications.
Properties
Molecular Formula |
C14H21NO2S |
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Molecular Weight |
267.39 g/mol |
IUPAC Name |
1-(4-tert-butylphenyl)sulfonylpyrrolidine |
InChI |
InChI=1S/C14H21NO2S/c1-14(2,3)12-6-8-13(9-7-12)18(16,17)15-10-4-5-11-15/h6-9H,4-5,10-11H2,1-3H3 |
InChI Key |
PZFZQYMGLNTRMW-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N2CCCC2 |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N2CCCC2 |
Origin of Product |
United States |
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